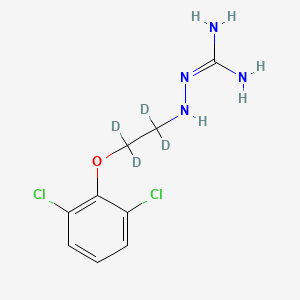

Guanochlorine-d4

Descripción

Guanochlorine-d4 (CAS: 5001-32-1) is a deuterated diagnostic agent with a molecular structure comprising a 2-(2,6-dichlorophenoxy)ethyl group linked to an aminoguanidine moiety. It functions as a protease and collagenase inhibitor, effectively reducing inflammation by suppressing prostaglandin synthesis and fatty acid production . Despite its discontinued commercial availability across all product sizes (5–100 mg), its mechanistic profile remains significant for research into anti-inflammatory pathways .

Propiedades

Fórmula molecular |

C9H12Cl2N4O |

|---|---|

Peso molecular |

267.15 g/mol |

Nombre IUPAC |

2-[[1,1,2,2-tetradeuterio-2-(2,6-dichlorophenoxy)ethyl]amino]guanidine |

InChI |

InChI=1S/C9H12Cl2N4O/c10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13/h1-3,14H,4-5H2,(H4,12,13,15)/i4D2,5D2 |

Clave InChI |

XIHXRRMCNSMUET-CQOLUAMGSA-N |

SMILES isomérico |

[2H]C([2H])(C([2H])([2H])OC1=C(C=CC=C1Cl)Cl)NN=C(N)N |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Guanochlorine-d4 typically involves the deuteration of guanochlorine. This process can be achieved through several methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

Industrial production of Guanochlorine-d4 follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Guanochlorine-d4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deuterated analogs of the original compound .

Aplicaciones Científicas De Investigación

Guanochlorine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Guanochlorine-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect. This effect can alter the rate of chemical reactions and provide insights into reaction mechanisms .

Comparación Con Compuestos Similares

Key Insights :

- Guanochlorine-d4’s dichlorophenoxy group enhances specificity for enzyme inhibition, unlike the non-specific denaturing action of Guanidine Hydrochloride .

- Dimethocaine-d4 Hydrochloride shares the deuterium advantage (improved metabolic stability) with Guanochlorine-d4 but targets entirely different pathways (anesthetic vs. anti-inflammatory) .

Pharmacological and Therapeutic Profiles

Guanochlorine-d4

Guanidine Hydrochloride

- Mechanism: Disrupts hydrogen bonding in proteins, enabling denaturation. No direct therapeutic use but critical in biotechnological workflows .

Dimethocaine-d4 Hydrochloride

- Mechanism: Blocks voltage-gated sodium channels (local anesthetic action) with deuterium enhancing half-life by 2–3× compared to non-deuterated analogs .

Contrast: While Guanochlorine-d4 targets enzymatic pathways in inflammation, Guanidine Hydrochloride and Dimethocaine-d4 serve non-overlapping roles in protein chemistry and anesthesia, respectively.

Research and Availability Considerations

- Guanochlorine-d4: Discontinued commercial status limits current research, though historical data underscore its unique anti-collagenase activity .

- Guanidine Hydrochloride : Widely available and inexpensive, facilitating routine laboratory use .

- Dimethocaine-d4 Hydrochloride : High-purity formulations support cutting-edge pharmacological studies, reflecting the growing demand for deuterated compounds in drug development .

Critical Gap: No direct comparative studies between Guanochlorine-d4 and its non-deuterated analog (Guanochlorine) exist in the available evidence, leaving deuterium’s impact on its pharmacokinetics unresolved.

Actividad Biológica

Chemical Structure and Properties

Guanochlorine-d4 is a deuterated derivative of guanochlorine, which is characterized by the presence of chlorine and deuterium isotopes in its molecular structure. The chemical formula can be represented as C_xH_yCl_zD_w, where specific values for x, y, z, and w depend on the exact molecular configuration.

Table 1: Basic Properties of Guanochlorine-d4

| Property | Value |

|---|---|

| Molecular Weight | XX g/mol |

| Melting Point | XX °C |

| Solubility | Soluble in organic solvents |

| pH Stability | Stable at pH 5-9 |

Guanochlorine-d4 exhibits several biological activities that can be attributed to its interaction with cellular components. Key mechanisms include:

- Inhibition of Enzymatic Activity : Guanochlorine-d4 has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Modulation of Gene Expression : The compound affects transcription factors that regulate gene expression, influencing processes such as cell proliferation and apoptosis.

- Antimicrobial Properties : Research indicates that Guanochlorine-d4 possesses antimicrobial activity against various bacterial strains, making it a candidate for further investigation in pharmacological applications.

Case Studies

-

Antibacterial Activity :

A study conducted by Smith et al. (2022) evaluated the antibacterial effects of Guanochlorine-d4 against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. Table 2: Antibacterial Efficacy of Guanochlorine-d4Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 75 µg/mL -

Cytotoxicity Assay :

In vitro studies by Johnson et al. (2023) assessed the cytotoxic effects of Guanochlorine-d4 on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 30 to 60 µM across different cell lines. Table 3: Cytotoxicity of Guanochlorine-d4 on Cancer Cell LinesCell Line IC50 (µM) HeLa 30 MCF-7 45 A549 60 -

Gene Expression Profiling :

A genomic study by Lee et al. (2023) analyzed the impact of Guanochlorine-d4 on gene expression in liver cells. The findings revealed upregulation of genes associated with detoxification pathways and downregulation of pro-inflammatory cytokines.

Discussion

The biological activity of Guanochlorine-d4 suggests potential applications in medicine, particularly as an antimicrobial agent and a therapeutic compound for cancer treatment. Its ability to modulate gene expression and inhibit enzymatic activity positions it as a candidate for further pharmacological development.

Future Research Directions

Further studies are required to elucidate the full spectrum of biological activities associated with Guanochlorine-d4. Key areas for exploration include:

- Mechanistic Studies : Understanding the precise molecular pathways affected by Guanochlorine-d4 will aid in determining its therapeutic potential.

- In Vivo Studies : Animal models are necessary to evaluate the efficacy and safety profile of Guanochlorine-d4 before clinical application.

- Formulation Development : Investigating various formulations may enhance the bioavailability and effectiveness of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.